
3-(4-Fluorophenoxy)benzene-1,2-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluorophenoxy)benzene-1,2-dicarbonitrile is an organic compound characterized by the presence of a fluorophenoxy group attached to a benzene ring, which is further substituted with two cyano groups at the 1 and 2 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenoxy)benzene-1,2-dicarbonitrile typically involves the reaction of 4-fluorophenol with 1,2-dicyanobenzene under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion generated from 4-fluorophenol attacks the cyano-substituted benzene ring, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Fluorophenoxy)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the cyano groups to amines or other functional groups.
Substitution: The fluorine atom and cyano groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can facilitate reduction reactions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base and a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-(4-Fluorophenoxy)benzene-1,2-dicarbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be employed in the study of biological systems and interactions, particularly in the development of fluorescent probes or imaging agents.
Wirkmechanismus
The mechanism of action of 3-(4-Fluorophenoxy)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to participate in various chemical reactions, such as nucleophilic substitution or electron transfer processes. These interactions can influence the behavior of biological molecules or materials, leading to desired outcomes in research or industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene-1,2-dicarbonitrile: Lacks the fluorophenoxy group, resulting in different chemical properties and reactivity.
4-Fluorophenylacetonitrile: Contains a similar fluorophenyl group but differs in the position and number of cyano groups.
3-(4-Chlorophenoxy)benzene-1,2-dicarbonitrile: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications
Uniqueness
3-(4-Fluorophenoxy)benzene-1,2-dicarbonitrile is unique due to the presence of both the fluorophenoxy group and the dicyano-substituted benzene ring. This combination imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C14H7FN2O |
|---|---|
Molekulargewicht |
238.22 g/mol |
IUPAC-Name |
3-(4-fluorophenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C14H7FN2O/c15-11-4-6-12(7-5-11)18-14-3-1-2-10(8-16)13(14)9-17/h1-7H |
InChI-Schlüssel |
FVFWVXHFEWTVLU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)OC2=CC=C(C=C2)F)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,2,2-trichloroacetamide](/img/structure/B12469433.png)
![3,5-dimethylphenyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12469435.png)
![(2E)-3-[2-(benzyloxy)-5-iodophenyl]prop-2-enoic acid](/img/structure/B12469438.png)
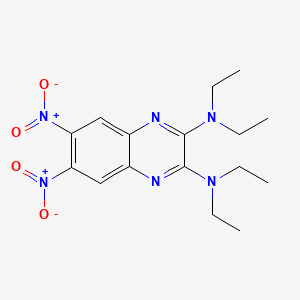
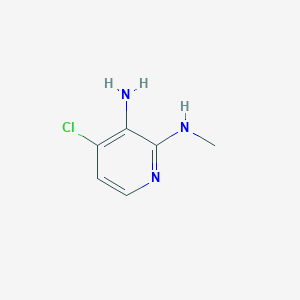
![N-benzyl-N-(2-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide](/img/structure/B12469457.png)
![1-Bromo-17-(2,5-dimethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12469460.png)
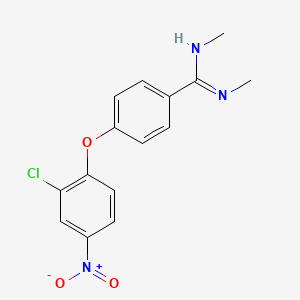

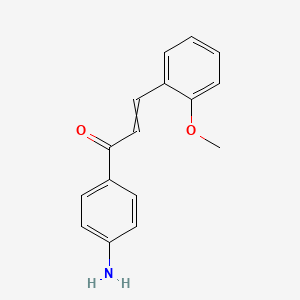
![3-{[(3-{[(3-Nitrophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B12469486.png)
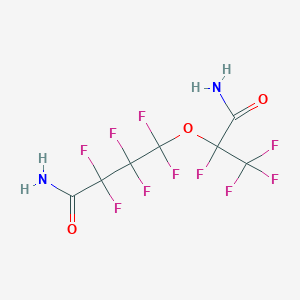
![7-Bromo-6-chloro-3H-imidazo[4,5-C]pyridine](/img/structure/B12469493.png)
![5,6-dimethyl-2-(pyridin-3-yl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12469499.png)
